4-Chloro-4'-methylbenzophenone
Overview
Description
4-Chloro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO . It has an average mass of 230.689 Da and a monoisotopic mass of 230.049850 Da . It is also known by other names such as (4-Chlorophenyl)(4-methylphenyl)methanone .
Synthesis Analysis
The synthesis of 4-Chloro-4’-methylbenzophenone can be achieved via Friedel-Crafts Acylation . This involves taking methyl-phenoxide and parachlorobenzoyl chloride as raw materials and using chlorobenzene as a solvent . The reaction is carried out under a low-temperature condition at 35-45°C to prepare 4-chloro-4’-methoxybenzophenone . Then, by directly heating to remove the methyl group, 4-chloro-4’-hydroxybenzophenone is obtained .Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-methylbenzophenone consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Chloro-4’-methylbenzophenone has a melting point of 128.5-129°C and a predicted boiling point of 364.5±25.0°C . Its predicted density is 1.178±0.06 g/cm3 .Scientific Research Applications
Phototransformation and Environmental Impact
4-Chloro-4'-methylbenzophenone, along with similar compounds, has been studied for its phototransformation properties in various environments. The research by Vialaton et al. (1998) explores how 4-chloro-2-methylphenol, a related compound, undergoes phototransformation in water, which is significantly enhanced by the presence of humic substances. This study is crucial in understanding the environmental fate of such compounds when exposed to light, especially in natural waters (Vialaton et al., 1998).
Applications in Food Packaging Analysis
The application of 4-Chloro-4'-methylbenzophenone in the analysis of food packaging materials is noteworthy. Van Hoeck et al. (2010) developed a method for determining benzophenone and 4-methylbenzophenone in breakfast cereals. This method is vital for ensuring food safety, as these compounds are used as photo-initiators in food packaging (Van Hoeck et al., 2010).
Crystal Structure Analysis
The crystal structures of 4-methylbenzophenone have been extensively studied. Kutzke et al. (1996) investigated its stable and metastable crystal phases, providing valuable information for material science and pharmaceutical applications (Kutzke et al., 1996).
Electrochemical Applications
4-Chloro-4'-methylbenzophenone has also been explored in the context of electrochemistry. Schwientek et al. (1999) used derivatives of this compound in the stereoselective electroreduction of prochiral molecules, highlighting its potential in asymmetric synthesis and electrochemical applications (Schwientek et al., 1999).
Photocatalytic Mechanism Elucidation
In the field of photocatalysis, 4-Chloro-4'-methylbenzophenone-related compounds have been studied for their photocatalytic mechanisms. Tolosana-Moranchel et al. (2018) investigated the photocatalytic degradation of phenolic compounds, which is essential for environmental remediation and pollution control (Tolosana-Moranchel et al., 2018).
Biotransformation and Microbial Degradation
The biotransformation capabilities of bacteria for compounds like 4-Chloro-4'-methylbenzophenone have been researched. Arora and Jain (2012) studied a Bacillus sp. strain that could biotransform 4-chloro-2-nitrophenol into other compounds, which is significant for bioremediation and environmental sustainability (Arora & Jain, 2012).
Solid State Photochemistry
Investigations into the solid-state photochemistry of 4-Chloro-4'-methylbenzophenone and its derivatives offer insights into material sciences and photophysics. Ito et al. (1987) focused on how methyl-substituted benzophenones behave under UV irradiation, which is crucial for understanding their stability and reactivity in various applications (Ito et al., 1987).
Human Health and Safety Analysis
In the context of human health, Ye et al. (2008) developed methods for measuring environmental phenols, including 4-methylbenzophenone, in human milk. This research is critical for assessing exposure and potential health risks associated with these compounds (Ye et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIBPIAKCVDXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202240 | |
Record name | Benzophenone, 4-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-methylbenzophenone | |
CAS RN |
5395-79-9 | |
Record name | 4-Chloro-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5395-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4'-methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5395-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzophenone, 4-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-4'-methylbenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV7GJ3H7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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